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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanol

Cat. No.: B1585922 Get Quote

An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanol

Abstract: (2-Chloropyridin-3-yl)methanol is a pivotal heterocyclic building block in modern

medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred

by the chloro- and hydroxymethyl-substituents on the pyridine core, render it a versatile

intermediate for synthesizing a diverse range of complex molecular architectures. This guide

provides a comprehensive overview of its chemical structure, physicochemical properties,

synthesis, analytical characterization, and core reactivity, with a focus on its application in the

development of novel therapeutic agents. The information herein is intended for researchers,

chemists, and drug development professionals engaged in the design and synthesis of new

chemical entities.

Core Molecular Identity and Physicochemical
Properties
(2-Chloropyridin-3-yl)methanol is a substituted pyridine derivative that serves as a key

intermediate in organic synthesis. Its structure features a pyridine ring chlorinated at the 2-

position and functionalized with a hydroxymethyl group at the 3-position. This arrangement

provides multiple reactive sites for further chemical modification.

The fundamental identifiers and properties of this compound are critical for its effective use in a

laboratory setting. The CAS Number, 42330-59-6, provides a unique identifier for this specific
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chemical substance[1][2][3]. Its molecular formula is C6H6ClNO, corresponding to a molecular

weight of approximately 143.57 g/mol [2][3][4].

Structural and Chemical Identifiers
IUPAC Name: (2-Chloropyridin-3-yl)methanol[1]

Synonyms: 2-Chloro-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)pyridine, 2-

Chloronicotinyl alcohol[3][5][6]

CAS Number: 42330-59-6[2]

Molecular Formula: C6H6ClNO[1][4][5]

Molecular Weight: 143.57 g/mol [2][3]

InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N[1]

Physicochemical Data
The physical properties of (2-Chloropyridin-3-yl)methanol dictate its handling, storage, and

reaction conditions. It typically presents as a white to beige solid, with a defined melting point,

making it straightforward to handle under standard laboratory conditions[5][6]. Its solubility in

methanol is a key consideration for its use in solution-phase chemistry[5][6].

Property Value Source(s)

Appearance White to Gray to Brown Solid [5][6]

Melting Point 54 °C to 65 °C [5][7]

Boiling Point 112 °C @ 0.2 mmHg [5][7]

Density (Predicted) 1.324 ± 0.06 g/cm³ [5]

pKa (Predicted) 13.00 ± 0.10 [5]

Solubility Soluble in Methanol [5][6]
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The synthesis of (2-Chloropyridin-3-yl)methanol is a critical process for its availability as a

research and development chemical. A common and logical approach involves the selective

reduction of a more oxidized precursor, such as an ester or carboxylic acid. This strategy is

favored because it leverages readily available starting materials like 2-chloronicotinic acid.

The reduction of an ester, such as methyl or ethyl 2-chloronicotinate, is a field-proven method

for producing primary alcohols with high fidelity. Strong reducing agents like lithium aluminum

hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent are typically

employed for this transformation. The choice of reducing agent is critical; NaBH₄ is a milder,

safer option often preferred for its selectivity, while LiAlH₄ is more powerful but requires stricter

anhydrous conditions and careful handling.

Below is a generalized workflow for a laboratory-scale synthesis.

Synthetic Pathway

2-Chloronicotinic Acid
(Starting Material)

Methyl 2-Chloronicotinate

 Esterification 
 (e.g., SOCl₂/Methanol) 

(2-Chloropyridin-3-yl)methanol
(Final Product)

 Selective Reduction 
 (e.g., NaBH₄/Ethanol) 

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (2-Chloropyridin-3-yl)methanol.
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Exemplary Laboratory Protocol: Reduction of Methyl 2-
Chloronicotinate
This protocol describes a self-validating system where reaction progress can be monitored by

Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic

methods.

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser is charged with methyl 2-chloronicotinate (1 equiv.) and ethanol (10 volumes).

The mixture is stirred until the ester is fully dissolved.

Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Sodium borohydride

(NaBH₄, 2.0 equiv.) is added portion-wise over 30 minutes, ensuring the internal temperature

does not exceed 10 °C. The causality for this slow addition is to control the exothermic

reaction and prevent runaway conditions.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature. It is then heated to reflux (approx. 78 °C) for 2-4

hours.

Monitoring: The reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and

hexanes as eluent) to confirm the consumption of the starting ester.

Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and

excess NaBH₄ is quenched by the slow addition of water. The solvent is removed under

reduced pressure.

Extraction: The resulting residue is partitioned between ethyl acetate and water. The organic

layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

filtered.

Purification: The solvent is evaporated to yield the crude product. Purification is achieved via

column chromatography on silica gel or recrystallization from an appropriate solvent system

(e.g., ethyl acetate/hexanes) to afford (2-Chloropyridin-3-yl)methanol as a solid.
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Spectroscopic and Analytical Characterization
Unambiguous characterization of (2-Chloropyridin-3-yl)methanol is essential for quality

control and for confirming its identity in subsequent reactions. Standard analytical techniques

provide a detailed fingerprint of the molecule.
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Technique Expected Features

¹H NMR

- Aromatic Protons: Three distinct signals in the

aromatic region (~7.0-8.5 ppm), corresponding

to the protons on the pyridine ring. The coupling

patterns (doublet, doublet of doublets) will be

characteristic of the 1,2,3-substitution pattern. -

Methylene Protons (-CH₂OH): A singlet or

doublet (if coupled to the hydroxyl proton)

around 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A

broad singlet, the chemical shift of which is

dependent on concentration and solvent.

¹³C NMR

- Aromatic Carbons: Six distinct signals in the

aromatic region (~120-160 ppm), including the

carbon bearing the chlorine atom (C2) which will

be shifted downfield. - Methylene Carbon (-

CH₂OH): One signal in the aliphatic region,

typically around 60-65 ppm.

FTIR

- O-H Stretch: A broad absorption band in the

region of 3200-3600 cm⁻¹, characteristic of the

hydroxyl group. - C-H Stretch (Aromatic): Sharp

peaks just above 3000 cm⁻¹. - C-H Stretch

(Aliphatic): Sharp peaks just below 3000 cm⁻¹. -

C=C and C=N Stretch: Absorptions in the 1400-

1600 cm⁻¹ region, typical for the pyridine ring. -

C-O Stretch: A strong band around 1000-1050

cm⁻¹. - C-Cl Stretch: An absorption in the

fingerprint region, typically 600-800 cm⁻¹.

Mass Spec.

- Molecular Ion (M⁺): A peak corresponding to

the molecular weight (143.57). The isotopic

pattern will be characteristic of a molecule

containing one chlorine atom, with a prominent

M+2 peak approximately one-third the intensity

of the M⁺ peak.
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Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar

structures. Actual values may vary based on solvent and experimental conditions.

Reactivity and Applications in Drug Discovery
The utility of (2-Chloropyridin-3-yl)methanol in drug discovery stems from its defined points

of reactivity, which allow it to be incorporated into larger molecules as a key structural motif.

The chlorine atom, the hydroxyl group, and the pyridine nitrogen atom are all sites for potential

chemical modification.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine

ring nitrogen activates the chlorine atom at the 2-position towards substitution by

nucleophiles such as amines, thiols, or alkoxides. This is a powerful method for building

complexity.

Hydroxyl Group Reactions: The primary alcohol is readily oxidized to the corresponding

aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid). It can also

undergo esterification or etherification to link to other parts of a target molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic

properties of the ring and can serve as a handle for further functionalization.

This versatility makes it an important intermediate in the synthesis of active pharmaceutical

ingredients (APIs). Chlorinated pyridines are a well-established class of intermediates in

pharmaceuticals used to treat a wide range of diseases[8][9]. The pyridinyl methanol moiety, in

particular, has been identified as a key pharmacophore in antagonists for targets like the

TRPV3 ion channel, which is implicated in pain and skin disorders[10].
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(2-Chloropyridin-3-yl)methanol
(Central Scaffold)

Oxidation
(e.g., PCC, DMP)

Esterification
(e.g., Acyl Chloride)

SNAr Reaction
(e.g., R-NH₂)

O-Alkylation
(e.g., R-Br, Base)

2-Chloronicotinaldehyde

 Forms Aldehyde 

Ester Derivatives

 Forms Esters 

2-Aminopyridine Derivatives

 C-N Bond Formation 

Ether Derivatives

 Forms Ethers 

Click to download full resolution via product page

Caption: Key reaction pathways for (2-Chloropyridin-3-yl)methanol.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (2-Chloropyridin-3-yl)methanol is
paramount. It is classified as an irritant and is acutely toxic if swallowed, inhaled, or in contact

with skin[2][7]. Adherence to the Globally Harmonized System (GHS) of Classification and

Labelling of Chemicals is mandatory.
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Safety Aspect Guideline Source(s)

GHS Signal Word Warning or Danger [2]

Hazard Statements

H301/H302 (Toxic/Harmful if

swallowed), H311/H312

(Toxic/Harmful in contact with

skin), H315 (Causes skin

irritation), H319 (Causes

serious eye irritation),

H331/H332 (Toxic/Harmful if

inhaled), H335 (May cause

respiratory irritation).

[2][7]

Precautionary Statements

P261 (Avoid breathing dust),

P280 (Wear protective

gloves/eye protection),

P301+P312 (IF SWALLOWED:

Call a POISON

CENTER/doctor if you feel

unwell), P302+P352 (IF ON

SKIN: Wash with plenty of

soap and water),

P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing).

[7]

Personal Protective Equipment

(PPE)

Chemical safety goggles,

protective gloves (e.g., nitrile

rubber), lab coat. Use in a well-

ventilated area or chemical

fume hood.

[7][11]

Storage Store in a tightly closed

container in a dry, cool, and

well-ventilated place. Some

suppliers recommend storage

[5][6]
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under an inert atmosphere

(nitrogen or argon) at 2-8°C.

Conclusion
(2-Chloropyridin-3-yl)methanol is a high-value chemical intermediate with a well-defined

structural and reactivity profile. Its importance in the pharmaceutical industry is underscored by

the prevalence of chloropyridine motifs in numerous drug candidates and approved medicines.

A thorough understanding of its properties, synthesis, and safe handling procedures, as

outlined in this guide, enables researchers and drug development professionals to effectively

leverage this versatile building block in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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